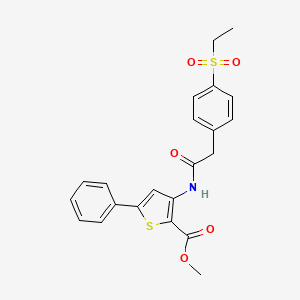
Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate, also known as MPTC, is a synthetic compound that has been widely studied for its potential applications in scientific research. The compound belongs to the class of thiophene derivatives and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
Research has focused on the synthesis of various sulfonamide and thiophene derivatives due to their potential biological activities. For instance, novel methodologies for the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives have been developed, demonstrating the versatility of sulfonamide chemistry in producing compounds with potential antihypertensive activity (Santilli & Morris, 1979). Similarly, the synthesis of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates has been explored, showcasing the chemical stability and complex formation capabilities of these compounds (Chekanova et al., 2014).
Photocatalysis and Chemical Transformations
Innovative photocatalytic methods have enabled the direct alkenylation of C(sp3)–H bonds, utilizing compounds with sulfonamide functionalities. This metal-free reaction has paved the way for the synthesis of complex molecules with significant implications for pharmaceutical development (Amaoka et al., 2014).
Biological Activity and Potential Applications
Several studies have highlighted the biological activities of sulfonamide and thiophene derivatives, including antimicrobial and anti-inflammatory properties. For example, compounds bearing sulfonamide moieties have been synthesized and shown promising antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Darwish et al., 2014). Additionally, the synthesis and evaluation of novel thiazole, pyridone, and chromene derivatives with sulfonamide groups have contributed to the search for compounds with enhanced antimicrobial efficacy.
Eigenschaften
IUPAC Name |
methyl 3-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-3-30(26,27)17-11-9-15(10-12-17)13-20(24)23-18-14-19(16-7-5-4-6-8-16)29-21(18)22(25)28-2/h4-12,14H,3,13H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTVUMWPLOETQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)
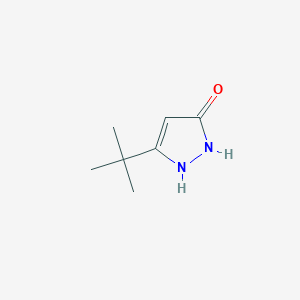
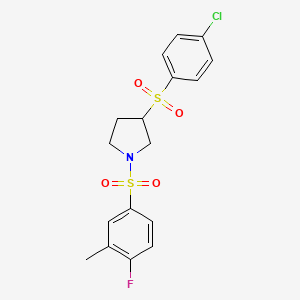
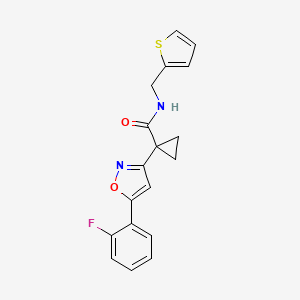
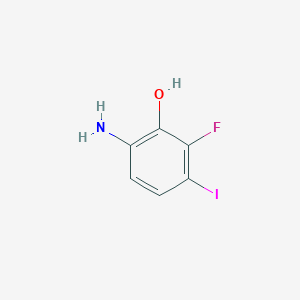
![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)

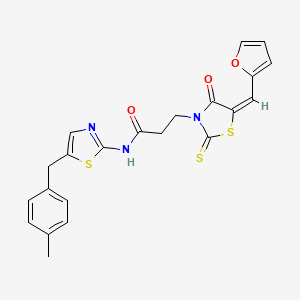
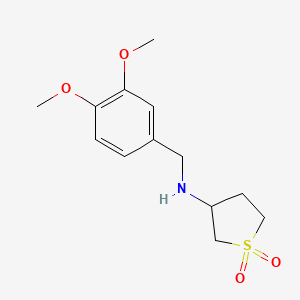


![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)